molecular formula C9H10N4O3S B11041757 ethyl 3-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]-1,2-oxazole-5-carboxylate

ethyl 3-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]-1,2-oxazole-5-carboxylate

Cat. No.: B11041757
M. Wt: 254.27 g/mol
InChI Key: LTFXXOIZNCSYOS-UHFFFAOYSA-N
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Description

ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE is a complex organic compound that features both a triazole and an isoxazole ring in its structure. These heterocyclic rings are known for their significant roles in medicinal chemistry due to their stability and biological activity. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the triazole ring via a “click” chemistry approach, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst . The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound . The final step involves the coupling of the triazole and isoxazole intermediates under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in tissues . The triazole and isoxazole rings facilitate strong binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE is unique due to the combination of both triazole and isoxazole rings in a single molecule, which enhances its chemical stability and biological activity. This dual functionality makes it a versatile compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

ethyl 3-(2H-triazol-4-ylsulfanylmethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C9H10N4O3S/c1-2-15-9(14)7-3-6(12-16-7)5-17-8-4-10-13-11-8/h3-4H,2,5H2,1H3,(H,10,11,13)

InChI Key

LTFXXOIZNCSYOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CSC2=NNN=C2

Origin of Product

United States

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